(R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₃ClFN and a molecular weight of 225.69 g/mol. It is classified under the category of amines and is notable for its structural characteristics, which include a fluoronaphthalene moiety. This compound is recognized for its potential applications in medicinal chemistry and as a research chemical.
This compound can be sourced from various chemical suppliers and is cataloged under the CAS number 1211473-33-4. It falls under the broader classification of organic compounds, specifically amines, which are characterized by the presence of one or more amino groups. The presence of a fluorine atom in its structure enhances its biological activity and lipophilicity, making it an interesting subject for pharmacological studies.
The synthesis of (R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common method includes:
The synthesis may require specific conditions such as controlled temperature and pressure, along with catalysts to facilitate reactions. Purification techniques like recrystallization or chromatography are typically employed to isolate the final product in high purity.
The molecular structure of (R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride features a chiral center at the ethanamine group. The fluoronaphthalene ring contributes to its aromatic properties, while the hydrochloride salt enhances its solubility in polar solvents.
Key structural data includes:
(R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions typical for amines:
Reactions involving this compound might require careful control of pH and temperature to optimize yields and selectivity.
Further pharmacological studies are necessary to elucidate specific mechanisms involving receptor binding affinities and downstream signaling pathways.
Key chemical properties include:
(R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride has potential applications in:
This compound's unique structural features make it an important candidate for further research into its pharmacological properties and potential therapeutic applications.
G-Protein-Coupled Receptor 84 is a class A G-Protein-Coupled Receptor predominantly expressed in myeloid lineage cells, including monocytes, macrophages, neutrophils, and microglia within the central nervous system [1] [7]. Its expression is markedly upregulated under pro-inflammatory conditions such as exposure to lipopolysaccharide or tumor necrosis factor alpha, as well as during chronic low-grade inflammation [1] [7]. This receptor functions primarily through Gαi-mediated inhibition of adenylate cyclase, leading to reduced cyclic adenosine monophosphate production [1]. Pathophysiologically, G-Protein-Coupled Receptor 84 activation contributes to disease processes through multiple mechanisms:
Table 1: Pathophysiological Roles of G-Protein-Coupled Receptor 84 in Disease Models
Disease Context | Cellular Mechanism | Functional Outcome |
---|---|---|
Idiopathic pulmonary fibrosis | Macrophage TGF-β secretion | Collagen deposition, tissue remodeling |
Ulcerative colitis | Neutrophil chemotaxis and IL-8 production | Intestinal barrier dysfunction |
Non-alcoholic fatty liver disease | Hepatocyte lipotoxicity | Hepatic steatosis and inflammation |
Neuroinflammation | Microglial activation | Neuronal damage in Alzheimer models |
Therapeutic targeting strategies aim to either antagonize G-Protein-Coupled Receptor 84 in hyperinflammatory states or exploit agonist activity for metabolic regulation, creating a complex pharmacological landscape [7].
Biased agonism describes the phenomenon where ligands preferentially activate specific downstream signaling pathways of a receptor over others. For G-Protein-Coupled Receptor 84, this manifests as differential engagement of:
The compound "(R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride" (a derivative of earlier compound DL-175) exemplifies extreme Gαi bias, exhibiting three orders of magnitude greater potency for cyclic adenosine monophosphate inhibition (picomolar half-maximal effective concentration) while showing no detectable β-arrestin recruitment up to 80 micromolar concentrations [1]. This bias has profound functional implications:
Table 2: Signaling Properties of G-Protein-Coupled Receptor 84 Ligands
Compound | cyclic adenosine monophosphate half-maximal effective concentration (nM) | β-Arrestin Recruitment | Bias Factor |
---|---|---|---|
Decanoic acid (Endogenous) | 800–20,000 | Not detected | Unbiased |
6-Octylaminouracil | 14–438 | 1.74–11 micromolar half-maximal effective concentration | Balanced |
DL-175 (Precursor) | 33 | >60 micromolar | Gαi-biased |
(R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine analog | 0.1–1.0 (Picomolar) | >80 micromolar | Highly Gαi-biased |
The strategic incorporation of fluorine atoms and optimization of Region C (hydrophobic tail) in "(R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride" derivatives underpins their exceptional potency and metabolic stability. Systematic structure-activity relationship studies reveal:
Table 3: Structure-Activity Relationship of Region C Modifications
Structural Feature | Modification | Impact on Potency/Stability |
---|---|---|
Naphthalene oxidation | Unsubstituted (DL-175) | t₁/₂ <10 min (hepatocytes) |
Fluorine position | 4-Fluoro substitution | t₁/₂ >40 min; picomolar cyclic adenosine monophosphate potency |
Chirality | (R)-enantiomer | 15-118x ↑ potency vs (S) |
Aromaticity | Fluoronaphthalene vs. cyclohexyl | 15x ↑ potency |
Halogen substitution | 4-Fluoro vs. 4-Chloro | Comparable potency; ↑ metabolic stability |
These structural insights guided the development of clinical candidates OX04528 (compound 68) and OX04529 (compound 69), which retain the fluorinated Region C motif while optimizing the polar headgroup (Region A) to achieve picomolar Gαi potency with negligible β-arrestin recruitment [1]. The cryo-electron microscopy structures of G-Protein-Coupled Receptor 84 bound to related agonists reveal how the fluoronaphthalene group docks into a hydrophobic subpocket formed by transmembrane domains 3, 5, and 6, stabilizing an active conformation that favors G-protein coupling over β-arrestin engagement [1]. This precise molecular recognition explains the compound's unprecedented signaling bias profile.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3